

Application Notes and Protocols: ZK824859 Hydrochloride

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Compound of Interest

Compound Name: ZK824859 hydrochloride

Cat. No.: B7358321

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Disclaimer: Publicly available information regarding the specific quantitative solubility and a detailed, validated preparation protocol for **ZK824859 hydrochloride** is limited. The following application notes and protocols are based on general principles of medicinal chemistry and data for structurally similar compounds. These should be regarded as illustrative examples and a starting point for laboratory investigation. All procedures should be performed by qualified personnel in a properly equipped laboratory, adhering to all relevant safety guidelines.

Introduction to ZK824859 Hydrochloride

ZK824859 is a potent and selective inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease implicated in tumor invasion and metastasis. As a hydrochloride salt, the compound's aqueous solubility and stability are generally enhanced, facilitating its use in preclinical research and development. This document provides an overview of the potential solubility characteristics and a generalized protocol for the preparation of **ZK824859 hydrochloride**.

Solubility Profile (Illustrative)

The solubility of a hydrochloride salt is influenced by various factors including the properties of the free base, the crystalline form of the salt, pH, temperature, and the solvent system. The following table provides an illustrative summary of the expected solubility of **ZK824859**

hydrochloride in common laboratory solvents. Note: These values are hypothetical and should be experimentally determined.

Solvent	Temperature (°C)	Expected Solubility (mg/mL)	Notes
Water	25	> 10	Hydrochloride salts of organic amines are often freely soluble in water.
Phosphate Buffered Saline (PBS) pH 7.4	25	> 5	Solubility in buffered aqueous solutions is critical for in vitro assays.
Dimethyl Sulfoxide (DMSO)	25	> 50	A common solvent for preparing high-concentration stock solutions.
Ethanol	25	1 - 5	Sparingly soluble to soluble in alcohols.
Methanol	25	5 - 10	Generally, slightly better solubility than in ethanol.
Dichloromethane (DCM)	25	< 0.1	Typically insoluble in non-polar aprotic solvents.
Diethyl Ether	25	< 0.1	Insoluble; often used as an anti-solvent for precipitation.

Experimental Protocols

General Protocol for the Preparation of ZK824859 Hydrochloride

This protocol describes a general method for the formation of a hydrochloride salt from the corresponding free base. The exact conditions, including solvent choice and temperature, may require optimization for ZK824859.

Materials:

- ZK824859 free base
- Anhydrous diethyl ether
- 2.0 M Hydrochloric acid in diethyl ether
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- Magnetic stirrer and stir bar
- Round-bottom flask
- Dropping funnel
- Inert gas supply (e.g., Nitrogen or Argon)
- Filtration apparatus (e.g., Büchner funnel and flask)
- High-vacuum pump

Procedure:

- **Dissolution:** Dissolve the ZK824859 free base in a minimal amount of anhydrous DCM in a clean, dry round-bottom flask under an inert atmosphere.
- **Acidification:** While stirring the solution at room temperature, add a 2.0 M solution of hydrochloric acid in diethyl ether dropwise from a dropping funnel. The addition should be slow to control the rate of precipitation.

- **Precipitation:** Upon addition of the HCl solution, the hydrochloride salt of **ZK824859** should precipitate out of the solution. If precipitation is slow, the flask can be cooled in an ice bath to promote crystallization.
- **Stirring:** Continue to stir the resulting suspension for 1-2 hours at room temperature to ensure complete salt formation.
- **Isolation:** Collect the precipitated solid by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material and excess HCl.
- **Drying:** Dry the resulting white to off-white solid under high vacuum to remove all residual solvents.
- **Characterization:** Confirm the identity and purity of the **ZK824859 hydrochloride** salt using appropriate analytical techniques such as ^1H NMR, LC-MS, and elemental analysis.

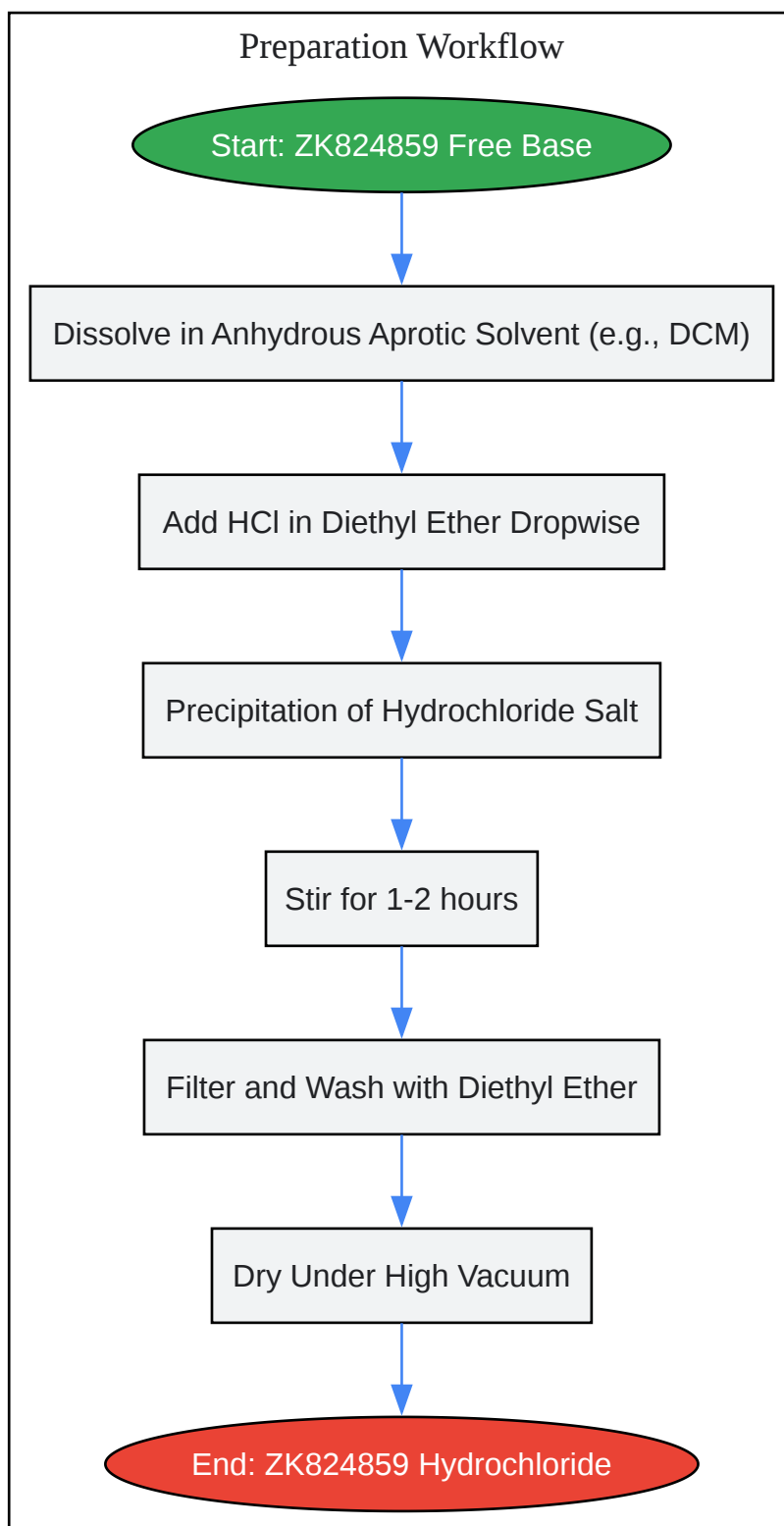
Preparation of a Stock Solution

For in vitro experiments, a concentrated stock solution of **ZK824859 hydrochloride** is typically prepared in DMSO.

Procedure:

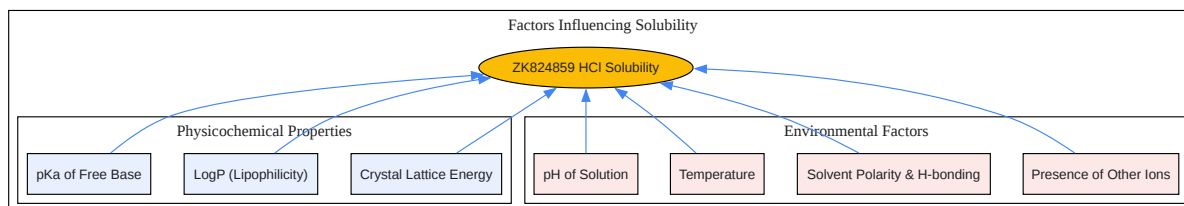
- Weigh the desired amount of **ZK824859 hydrochloride** into a sterile microcentrifuge tube.
- Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
- Vortex the tube until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be required to facilitate dissolution.
- Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations



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Caption: Generalized workflow for the preparation of **ZK824859 hydrochloride**.



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Caption: Key factors that influence the solubility of **ZK824859 hydrochloride**.

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